
Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally related to quinoline. The presence of the trifluoromethyl group and the amino group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups onto the isoquinoline ring .
Scientific Research Applications
Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated isoquinolines and quinoline derivatives. Examples include:
- 1-Amino-3-(trifluoromethyl)quinoline
- 1-Amino-4-(trifluoromethyl)isoquinoline
- 1-Amino-3-(difluoromethyl)isoquinoline
Uniqueness
Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride is unique due to the specific positioning of the trifluoromethyl and amino groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
37989-07-4 |
|---|---|
Molecular Formula |
C10H8ClF3N2 |
Molecular Weight |
248.63 g/mol |
IUPAC Name |
3-(trifluoromethyl)isoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C10H7F3N2.ClH/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(14)15-8;/h1-5H,(H2,14,15);1H |
InChI Key |
WBAZUSCJWSXCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



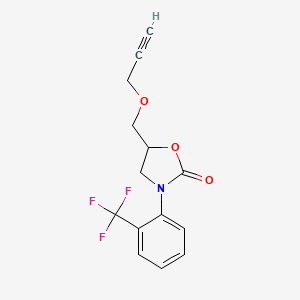
![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
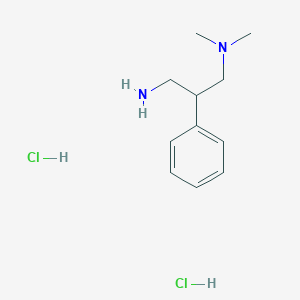
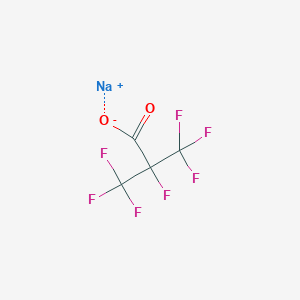
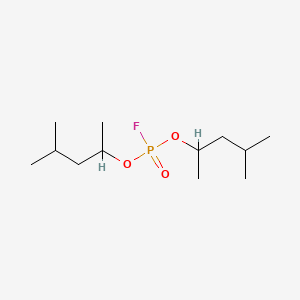
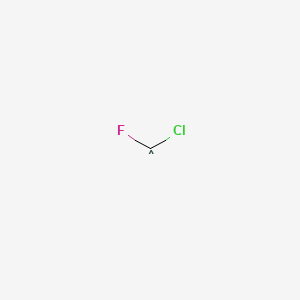
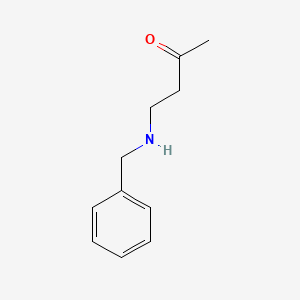
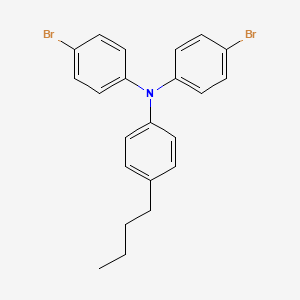
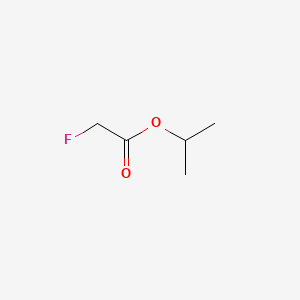
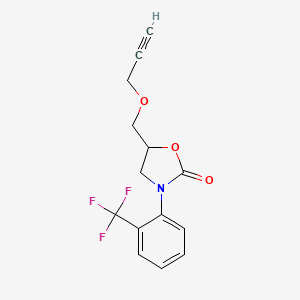
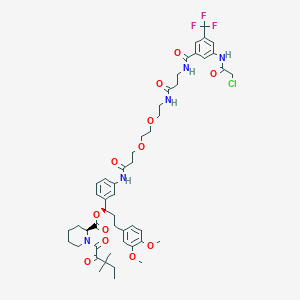

![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
